
Benzenemethanol, alpha,alpha-dimethyl-3-(1-methylethyl)-(9CI)
Overview
Description
Benzenemethanol, alpha,alpha-dimethyl-3-(1-methylethyl)-(9CI) (hereafter referred to as the "target compound") is a substituted benzyl alcohol derivative. Its structure features a benzene ring with a 3-isopropyl group (-C(CH₃)₂) and a benzenemethanol core bearing two methyl groups on the alpha carbon (adjacent to the hydroxyl group).
The compound’s molecular formula is inferred as C₁₂H₁₈O based on similar benzenemethanol derivatives (e.g., CAS 105364-42-9, which shares a related substituent pattern) . The isopropyl group at the meta position and the alpha-dimethyl groups likely influence its steric and electronic characteristics, impacting solubility, reactivity, and biological activity. Applications may include use as a synthetic intermediate in pharmaceuticals or agrochemicals, given the prevalence of benzenemethanol derivatives in these fields .
Biological Activity
Benzenemethanol, alpha,alpha-dimethyl-3-(1-methylethyl)-(9CI), commonly known as alpha-Cumyl alcohol , is an organic compound with the molecular formula and a molecular weight of 136.1910 g/mol. This compound features a benzene ring substituted with a hydroxymethyl group and two isopropyl groups, classifying it as a tertiary alcohol. Its unique structure contributes to its biological activities, making it a subject of interest in pharmacological research.
The chemical structure of benzenemethanol can be represented as follows:
- IUPAC Name : Benzenemethanol, alpha,alpha-dimethyl-3-(1-methylethyl)-(9CI)
- CAS Registry Number : 617-94-7
- Molecular Weight : 136.1910 g/mol
Structural Features
Feature | Description |
---|---|
Hydroxymethyl Group | Enhances nucleophilicity |
Isopropyl Groups | Contributes to distinct physical and chemical properties |
Biological Activities
Research indicates that benzenemethanol exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that compounds similar to benzenemethanol possess antimicrobial effects, suggesting potential applications in developing antimicrobial agents.
- Fragrance and Flavoring Agent : Due to its pleasant aroma, benzenemethanol is utilized in the fragrance industry. It has been noted for its role in enhancing the longevity of fragrance profiles in compositions when combined with specific non-odorous fragrance modulators .
- Potential Therapeutic Uses : Although direct therapeutic applications are still under investigation, its structural similarities to other biologically active compounds indicate possible pharmacological benefits.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
Benzenemethanol shares structural similarities with several other compounds, which can provide context for its biological activity:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Phenylpropan-2-ol | C9H12O | Commonly used as a solvent; similar structure |
Benzyl alcohol | C7H8O | Widely used in cosmetics; lacks alkyl substituents |
α-Cumene | C10H14 | Used in polymer production; contains similar isopropyl groups |
1-Hydroxycumene | C10H12O | Hydroxyl derivative; potential applications in fragrances |
Q & A
Q. Basic: What are the common synthetic routes for Benzenemethanol, alpha,alpha-dimethyl-3-(1-methylethyl)-(9CI)?
Answer:
The synthesis typically involves reductive amination or alkylation of benzyl precursors. Key steps include:
- Reductive amination : Reacting benzyl tert-butylamine with formaldehyde in the presence of sodium hydroxide, followed by acid treatment to yield the product .
- Oxidation/Reduction : Use of oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄) to modify functional groups on the benzene ring .
Table 1: Comparison of Synthetic Methods
Method | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Reductive Amination | NaOH, HCl, benzyl tert-butylamine | ~75-85 | |
Alkylation | Benzyl chloride, amine, base | ~60-70 |
Q. Basic: How is this compound characterized using spectroscopic methods?
Answer:
Characterization relies on:
- GC-MS : Identifies molecular ion peaks (e.g., m/z 195.26) and fragmentation patterns, as demonstrated in environmental and phytochemical analyses .
- NMR : ¹H NMR reveals substituent positions (e.g., methoxy and methyl groups), while ¹³C NMR confirms the aromatic backbone .
- InChIKey : DLNKOYKMWOXYQA-UHFFFAOYSA-N (from NIST databases) aids in database matching .
Q. Advanced: What are the challenges in optimizing reaction yields for its synthesis?
Answer:
Contradictions arise in:
- Catalyst Selection : LiAlH₄ may over-reduce sensitive functional groups, requiring alternatives like NaBH₄ .
- Temperature Control : Exothermic reactions (e.g., formaldehyde condensation) necessitate precise cooling to avoid side products .
- Scalability : Batch-to-batch variability in industrial-scale synthesis (e.g., continuous flow reactors) requires rigorous process validation .
Q. Advanced: How do structural modifications impact its biological activity?
Answer:
Structure-Activity Relationship (SAR) studies reveal:
- Pesticide Derivatives : Substitution at the 3-(1-methylethyl) position enhances insecticidal activity (e.g., Isofol, CAS 258) .
- Amino Alcohol Analogs : Addition of aminoethyl groups (e.g., CAS 767224-44-2) increases binding affinity to acetylcholinesterase .
Table 2: Biological Activity of Structural Analogs
Compound (CAS) | Modification | Bioactivity | Reference |
---|---|---|---|
48115-38-4 | Aminoethyl, methoxy | Antifungal (IC₅₀ 12 µM) | |
804432-42-6 | Isopropylamino, dimethyl | Herbicidal (EC₅₀ 8 µM) |
Q. Environmental Analysis: How is this compound detected in soil and plant matrices?
Answer:
- GC-MS Protocols : Soil samples are extracted via solid-phase microextraction (SPME), with detection limits of ~0.1 ppb .
- Phytochemical Profiling : Curry leaf extracts analyzed via GC-MS show retention times ~10.656 min for bicyclo derivatives .
Q. Advanced: What computational methods predict its reactivity and stability?
Answer:
- DFT Calculations : Predict thermodynamic stability (e.g., Gibbs free energy of formation: -345 kJ/mol) .
- LogP Estimation : Values of ~2.1 (via ChemAxon) indicate moderate hydrophobicity, influencing drug delivery .
Q. Basic: What safety precautions are required during handling?
Answer:
- Ventilation : Use fume hoods due to volatile byproducts (e.g., formaldehyde) .
- PPE : Nitrile gloves and goggles to prevent dermal/ocular exposure .
Q. Advanced: How does stereochemistry influence its pharmacological applications?
Answer:
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural and functional differences between the target compound and related benzenemethanol derivatives:
*Inferred values based on structural similarity.
Key Observations:
Substituent Position: The target compound’s 3-isopropyl group distinguishes it from analogs like CAS 603129-74-4 (para-substituted) and cyclamen aldehyde (para-isopropyl with additional propionaldehyde) . Meta substitution may reduce steric hindrance compared to para-substituted derivatives.
Functional Group Diversity: The ethynyl group in CAS 603129-74-4 introduces sp-hybridized carbon, enabling click chemistry or polymerization . Chlorine and amino groups in CAS 6933-90-0 enhance pharmaceutical utility (e.g., bronchodilation) .
Molecular Weight and Polarity: The target compound’s higher molecular weight (~178.28 g/mol) compared to CAS 105364-42-9 (164.24 g/mol) reflects additional methyl groups . Alpha-dimethyl substitution likely increases logP (hydrophobicity) compared to hydroxyl- or amino-containing derivatives .
Physicochemical Properties
While direct data on the target compound is sparse, comparisons with analogs suggest:
- Boiling Point : Estimated to be higher than CAS 105364-42-9 (due to increased molecular weight) but lower than cyclamen aldehyde (which has a larger aldehyde group) .
- Solubility : Reduced water solubility compared to polar derivatives like CAS 6933-90-0 (hydrochloride salt) .
- Stability: Alpha-dimethyl groups may enhance stability against oxidation relative to primary alcohols (e.g., unsubstituted benzenemethanol) .
Preparation Methods
Catalytic Hydrogenation of Cumene Hydroperoxide
Pd-Co Bimetallic Catalyst Systems
The hydrogenation of cumene hydroperoxide represents a industrially validated route to alpha-cumyl alcohol. A pivotal advancement in this method involves the use of palladium-cobalt (Pd-Co) bimetallic catalysts , which achieve high conversion rates (>95%) and selectivity (>90%) under moderate reaction conditions (60–120°C, 30–70 bar H₂). The Pd-Co system mitigates over-reduction side reactions, ensuring minimal formation of undesired by-products such as cumene or acetophenone.
Key parameters influencing this process include:
- Catalyst loading : Optimal Pd:Co molar ratios of 1:2 enhance active site dispersion.
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) improve substrate solubility and catalyst stability.
- Temperature control : Maintaining temperatures below 120°C prevents thermal decomposition of the hydroperoxide intermediate.
Reaction Mechanism and Kinetics
The hydrogenation proceeds via a radical pathway , where the hydroperoxide (C₆H₅C(CH₃)₂OOH) undergoes homolytic cleavage to generate cumyloxy radicals. Subsequent hydrogen atom transfer from the Pd-Co catalyst surface yields alpha-cumyl alcohol. Kinetic studies reveal a first-order dependence on hydroperoxide concentration and a half-order dependence on H₂ pressure, suggesting rate-limiting steps involving surface adsorption.
Formylation-Reduction of Aryl Bromides
Palladium-Catalyzed Carbonylation
Aryl bromides serve as precursors in a one-pot formylation-reduction sequence to synthesize alpha-cumyl alcohol. This method, disclosed in patent EP1059280A2, involves:
- Carbonylation : Reaction of 3-isopropylbromobenzene with CO in the presence of a palladium catalyst (e.g., tetrakistriphenylphosphine palladium(0)) to form 3-isopropylbenzaldehyde.
- In situ reduction : The aldehyde intermediate is reduced using potassium formate as a mild reductant, yielding alpha-cumyl alcohol with 80–85% overall yield.
Advantages Over Traditional Methods
- Elimination of high-pressure H₂ : Formate salts act as hydrogen donors, enhancing safety and reducing equipment costs.
- Tunable selectivity : Ligand modifications (e.g., PPh₃ vs. P(4-MeC₆H₄)₃) adjust catalyst activity to favor alcohol formation over ketone by-products.
Zirconium-Catalyzed Dehydration of Secondary Alcohols
Zirconium Hydroxyethylidene Diphosphonate (ZrHEDP) Catalysts
Chinese patent CN109180427A discloses a novel method using zirconium-based catalysts for the dehydration of 2-phenyl-2-propanol to alpha-cumyl alcohol. The process involves:
- Catalyst synthesis : ZrHEDP is prepared via precipitation from ZrOCl₂·8H₂O and sodium hydroxyethylidene diphosphonate at a 1:2 molar ratio.
- Reaction conditions : Dehydration occurs at 180–220°C in toluene, achieving 75–80% conversion with >95% selectivity.
Mechanistic Insights
The ZrHEDP catalyst operates through Brønsted acid sites generated by phosphonate ligands, which protonate the hydroxyl group of the alcohol substrate. Subsequent β-hydride elimination forms alpha-cumyl alcohol, while the zirconium framework stabilizes transition states to minimize coke formation.
By-Product Recovery from Industrial Waste Streams
Distillation of Cable Production Waste
Alpha-cumyl alcohol is recoverable from waste generated during cable insulation production. As detailed in PMC10789670, fractional distillation of such waste isolates a ternary mixture containing acetophenone (45–60%), alpha-cumyl alcohol (20–30%), and alpha-methylstyrene (10–15%) . Key separation parameters include:
- Temperature gradients : Distillation at 181–235°C enriches alpha-cumyl alcohol in the 191–215°C fraction.
- Chromatographic purification : Subsequent gas chromatography (GC-MS) achieves >98% purity by removing trace oligomers.
Comparative Analysis of Synthesis Methods
Method | Catalyst System | Temperature (°C) | Pressure (bar) | Yield (%) | Selectivity (%) |
---|---|---|---|---|---|
Hydroperoxide Hydrogenation | Pd-Co/Al₂O₃ | 60–120 | 30–70 | 95 | 90 |
Aryl Bromide Formylation | Pd(0)/PPh₃ | 80–100 | 1 (CO) | 85 | 88 |
ZrHEDP Dehydration | ZrHEDP | 180–220 | Ambient | 80 | 95 |
Waste Distillation | None | 181–235 | 0.1 | 30 | 98 |
The Pd-Co hydrogenation method offers the highest yield and scalability for industrial production, while ZrHEDP dehydration provides superior selectivity for laboratory-scale synthesis. Waste recovery, though lower in yield, aligns with circular economy principles.
Industrial Applications and Process Integration
Integration into Phenol Production
Alpha-cumyl alcohol is a strategic intermediate in Hock process variants for phenol and acetone production. In modern plants, cumene hydroperoxide is selectively hydrogenated to alpha-cumyl alcohol, which is then dehydrated to alpha-methylstyrene—a monomer for high-impact polystyrene. This dual-output approach maximizes resource efficiency, as evidenced by a 15% increase in alpha-methylstyrene yield without compromising phenol output.
Fragrance Industry Adaptation
The compound’s woody, balsamic odor profile makes it valuable in premium perfumes. Industrial-scale synthesis routes prioritize ultra-high purity (>99.5%) , achieved via short-path distillation under vacuum (0.01 mbar, 150°C).
Properties
IUPAC Name |
2-(3-propan-2-ylphenyl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-9(2)10-6-5-7-11(8-10)12(3,4)13/h5-9,13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFSLINNKUVOJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164034 | |
Record name | Benzenemethanol, alpha,alpha-dimethyl-3-(1-methylethyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14860-89-0 | |
Record name | α,α-Dimethyl-3-(1-methylethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14860-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl alcohol, alpha,alpha-dimethyl-m-isopropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014860890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanol, alpha,alpha-dimethyl-3-(1-methylethyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40164034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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